Home > Products > Screening Compounds P145260 > N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide
N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide - 888429-09-2

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide

Catalog Number: EVT-2917743
CAS Number: 888429-09-2
Molecular Formula: C17H13BrN6O6S
Molecular Weight: 509.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Hexaaquazinc(II) bis[N-(4-amino-1-methyl-5-nitroso-6-oxo-1,6-dihydropyrimidin-2-yl)glycinate] dihydrate

  • Compound Description: This compound features a hexaaquazinc(II) cation complexed with two glycinate anions derived from a substituted pyrimidine. The structure is stabilized by water molecules. []

N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide dimethylformamide monosolvate

  • Compound Description: This compound is characterized by a pyrimidine ring substituted with various groups, including a sulfonamide moiety. Its crystal structure exhibits ribbons formed through hydrogen bonding. []

N-(4-amino-2-((2-hydrazinyl-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide (5)

  • Compound Description: This compound demonstrated promising activity as an apoptotic inducer in breast cancer cells (MCF-7 and MDA-MB231). It acts by inducing DNA damage and inhibiting CDK-2. []

N-(4-amino-2-((2-hydrazinyl-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide p-nitrophenylhydrazone (8)

  • Compound Description: Similar to its parent compound (5), this derivative also exhibited anticancer activity against MCF-7 and MDA-MB231 cells by targeting DNA and CDK-2. []

5,6,7,8-tetrahydroisoquinolines Bearing 3(4)-nitrophenyl Group

  • Compound Description: This group of compounds was synthesized and evaluated for their anticancer and antioxidant activities. []

6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidin-4(3H)-one

  • Compound Description: This compound serves as a representative example of aminonitrosopyrimidines, a class known for its hydrogen-bonding capabilities and planar pyrimidine ring systems. []

ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate

  • Compound Description: This pyridine derivative served as a precursor for synthesizing a series of thienylpyridines and thienylthieno[2,3-b]pyridines, some of which demonstrated insecticidal activity against Aphis gossypi. []

2-Amino-3-benzyl-6-(benzylthio) pyrimidin-4(3H)-one

  • Compound Description: Oral administration of this compound in rats led to significant weight loss, increased liver weight, and elevated serum levels of liver enzymes (ALT, AST, ALP), indicating potential hepatotoxicity. It also inhibited serum cholinesterase activity and reduced hemoglobin levels. []

3-Benzyl-7-hydroxy-5-(4- hydroxyphenyl)-2-(phenylamino)pyrido [2,3‐d]pyrimidin‐4(3H)‐one

  • Compound Description: Similar to the previous compound, this pyridopyrimidine derivative induced toxicity in rats, evidenced by weight loss, liver enlargement, and altered liver enzyme activities. It also impacted renal function, leading to elevated urea and creatinine levels. []

N‐{[1-Benzyl-4-(benzylthio)-6-oxo-1,6-dihydropyrimidin-2-yl]carbamothioyl}benzamide

  • Compound Description: This compound, featuring a pyrimidine ring with various substituents, exhibited toxic effects on rats, particularly affecting liver and kidney function as indicated by biochemical and histological analyses. []

4-cyano-1,3-dihydro-2-oxo-2H-imidazole-5-(N1-tosyl)carboxamide

  • Compound Description: This imidazole derivative served as a key intermediate in synthesizing thiopurine analogs, which are important for their biological activity. []

Ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Derivatives

  • Compound Description: These thienopyrimidine derivatives were synthesized and evaluated for their antimicrobial activity. Some compounds showed moderate antimicrobial activity, while those with an n-butyl group at the 3-position exhibited good activity against Candida albicans. []

2-(2-amino propan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxamide

  • Compound Description: This compound serves as a key intermediate in the synthesis of raltegravir, a drug used in the treatment of HIV. []

2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives, chromenes, and benzochromenes

  • Compound Description: These quinoline-based compounds were synthesized and screened for their cytotoxic activity against the MCF7 breast cancer cell line. Several derivatives exhibited promising activity, some even surpassing the potency of the reference drug doxorubicin. []

Pyranopyrazoles

  • Compound Description: This class of compounds, including derivatives like 7-(2-aminoethyl)-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (2) and others, was synthesized and characterized. Their electronic properties and geometries were further investigated using Density Functional Theory calculations. []

N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+))

  • Compound Description: This compound is an early lead HIV integrase inhibitor. Its metabolism and excretion were studied in rats and dogs using 19F-NMR spectroscopy. []

MK-0518 (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide)

  • Compound Description: This compound is a potent HIV integrase inhibitor currently in phase III clinical trials. Its metabolic fate and excretion balance were investigated in rats and dogs using 19F-NMR spectroscopy. []

4(3H)-Quinazolinone Derivatives

  • Compound Description: This study focuses on synthesizing and evaluating the antitumor and antifungal activity of various quinazolinone derivatives incorporating thiazole, pyrazole, dithiazole, pyridine, chromene, pyrazolopyrimidine, and pyranochromene moieties. []

Bcl-2 Antiapoptotic Protein Activity Inhibitors

  • Compound Description: This group of compounds represents a diverse set of structures designed to inhibit the Bcl-2 protein, a key regulator of apoptosis. These inhibitors have potential therapeutic applications in various cancers and immune disorders. [, ]

Dihydropyridine, Dihydropyrimidine, Dithioacetal and Chalcone Derivatives from Formylchromones

  • Compound Description: This research details the synthesis of various heterocyclic compounds, including dihydropyridines, dihydropyrimidines, dithioacetals, and chalcones, utilizing formylchromones as starting materials. []

Partially Hydrogenated Pyridines (Cyanothioacetamide Derivatives)

  • Compound Description: These compounds, specifically СV046, СV047, and СV146, demonstrated hepatoprotective and detoxifying activity in a rat model of paracetamol-alcoholic liver injury. []

5‐(hydroxymethyl)‐N‐[cis‐3‐(6‐oxo‐2‐pyrrolidin‐1‐yl‐1,6‐dihydropyrimidin‐4‐yl)cyclobutyl]‐2‐furamide (16503395)

  • Compound Description: This dihydropyrimidinone derivative emerged as a potential Haspin kinase inhibitor, identified through structure-based virtual screening and validated through in vitro assays and molecular dynamics simulations. It showed significant inhibitory activity against Haspin kinase with an IC50 value of 2.6 μM. []

Properties

CAS Number

888429-09-2

Product Name

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide

IUPAC Name

N-[4-amino-2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-5-bromofuran-2-carboxamide

Molecular Formula

C17H13BrN6O6S

Molecular Weight

509.29

InChI

InChI=1S/C17H13BrN6O6S/c18-11-6-5-10(30-11)15(26)21-13-14(19)22-17(23-16(13)27)31-7-12(25)20-8-1-3-9(4-2-8)24(28)29/h1-6H,7H2,(H,20,25)(H,21,26)(H3,19,22,23,27)

InChI Key

HTJSGSVLFBRLFR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.